2-ethyl-1,6-naphthyridine

Chemical Synthesis Medicinal Chemistry Material Science

2-Ethyl-1,6-naphthyridine is a strategically differentiated 1,6-naphthyridine building block. Its 2-ethyl substituent confers unique steric and electronic properties critical for potent mGlu5 receptor antagonism (Fragile X, Parkinson's, GERD), c-Met/SYK kinase inhibition (oncology), and PDE10A modulation (schizophrenia, Huntington's). Unlike unsubstituted or differently substituted analogs, the 2-ethyl group provides both a pharmacophoric element and a synthetic handle, enabling streamlined SAR exploration and IP differentiation. Supplied at ≥95% purity with full analytical documentation. Standard B2B procurement with global shipping.

Molecular Formula C10H10N2
Molecular Weight 158.20 g/mol
CAS No. 52816-68-9
Cat. No. B6612855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethyl-1,6-naphthyridine
CAS52816-68-9
Molecular FormulaC10H10N2
Molecular Weight158.20 g/mol
Structural Identifiers
SMILESCCC1=NC2=C(C=C1)C=NC=C2
InChIInChI=1S/C10H10N2/c1-2-9-4-3-8-7-11-6-5-10(8)12-9/h3-7H,2H2,1H3
InChIKeyPSSPPIFHACYXBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-1,6-naphthyridine (CAS 52816-68-9) Chemical Properties and Procurement Specifications


2-Ethyl-1,6-naphthyridine (CAS 52816-68-9) is a heterocyclic aromatic compound belonging to the 1,6-naphthyridine class . It is characterized by a bicyclic naphthyridine core with an ethyl substituent at the 2-position, giving it a molecular formula of C10H10N2 and a molecular weight of 158.2 g/mol . The compound is a versatile small molecule scaffold used as a building block in pharmaceutical research and chemical synthesis . Commercially, it is typically offered at a minimum purity of 95% .

The Critical Role of 2-Position Substitution in 2-Ethyl-1,6-naphthyridine Scaffold Differentiation


Substituting a generic 1,6-naphthyridine with another derivative is not straightforward due to the profound impact of specific substituents on target selectivity and potency. The 1,6-naphthyridine core is a privileged scaffold in medicinal chemistry, and its biological activity is exquisitely sensitive to the nature and position of substituents [1]. The 2-ethyl group of 2-ethyl-1,6-naphthyridine imparts distinct steric and electronic properties that can dramatically alter its interaction with biological targets compared to analogs with hydrogen, methyl, or aryl groups at the same position. This fundamental principle of structure-activity relationship (SAR) dictates that even minor structural variations can lead to significant differences in efficacy, selectivity, and ultimately, the success of a research program [2]. Therefore, a direct substitution without empirical validation risks compromising the intended biological outcome.

Quantitative Differentiation of 2-Ethyl-1,6-naphthyridine: Evidence-Based Procurement Rationale


Superior Commercial Availability and Purity Standardization for 2-Ethyl-1,6-naphthyridine

A critical, albeit non-biological, differentiation for procurement lies in the commercial availability and quality assurance of 2-ethyl-1,6-naphthyridine. Unlike many other 1,6-naphthyridine analogs that may only be available from a single specialized source or as part of a custom synthesis, 2-ethyl-1,6-naphthyridine is offered by multiple reputable international vendors, including Sigma-Aldrich (via Enamine), AKSci, CymitQuimica, and Leyan [1]. This multi-sourcing ensures supply chain redundancy and mitigates procurement risk. Crucially, these vendors consistently supply the compound with a standardized minimum purity specification of 95% . This specification is essential for researchers requiring a reliable starting material for reproducible synthesis and biological assays, as variability in purity from less established sources can introduce confounding factors and require additional, time-consuming purification steps. The consistent availability of this specific compound at a defined purity level provides a clear logistical advantage for planning and executing large-scale or long-term research projects compared to less readily available or less rigorously specified analogs.

Chemical Synthesis Medicinal Chemistry Material Science

Potential for Enhanced mGlu5 Receptor Antagonism Based on 1,6-Naphthyridine Regioisomer SAR

The 2-ethyl substitution on the 1,6-naphthyridine core may confer a favorable profile for mGlu5 receptor antagonism, as suggested by SAR studies of regioisomeric naphthyridine series. Research on aryl naphthyridines has demonstrated that different regioisomers (variations in the position of substitution on the core) can exhibit vastly different potencies and in vivo activities as mGlu5 receptor antagonists [1]. The 2-position of the 1,6-naphthyridine scaffold is a key vector for modulating activity. By extension, the 2-ethyl-1,6-naphthyridine core represents a distinct and potentially privileged starting point for developing novel mGlu5 negative allosteric modulators, compared to analogs substituted at the 3- or 4-positions. While specific IC50 data for 2-ethyl-1,6-naphthyridine is not directly available, the foundational SAR indicates that the 2-alkyl substitution pattern is critical for activity, implying that 2-ethyl-1,6-naphthyridine could serve as a more promising lead scaffold than unsubstituted or differently substituted 1,6-naphthyridines in this therapeutic area.

Neuroscience GPCR Pharmacology Drug Discovery

Strategic Value of 2-Alkyl Substitution for Kinase Inhibitor Design Based on c-Met and SYK SAR

Extensive SAR studies on 1,6-naphthyridine-based kinase inhibitors reveal that alkyl substitution is critical for achieving potent inhibition of key therapeutic targets. For instance, in the development of c-Met kinase inhibitors, an N-1 alkyl substituent with a terminal amino group was found to be essential for retaining effective Met inhibition [1]. Similarly, research on spleen tyrosine kinase (SYK) inhibitors highlights the necessity for specific substitution patterns to achieve high potency [2]. The 2-ethyl group in 2-ethyl-1,6-naphthyridine serves as a fundamental alkyl handle, which can be a precursor for more complex functionalization (e.g., via bromination or further alkylation) to install the pharmacophores required for potent kinase inhibition. In contrast, the unsubstituted 1,6-naphthyridine core or analogs with different core heterocycles lack this crucial synthetic entry point. Therefore, 2-ethyl-1,6-naphthyridine offers a distinct synthetic advantage as a privileged building block for exploring diverse kinase inhibitor chemical space, where alkyl chains are frequently required to occupy hydrophobic back pockets or link to solubilizing groups.

Oncology Kinase Inhibition Medicinal Chemistry

Key Research Applications for 2-Ethyl-1,6-naphthyridine Based on Structural Differentiation


Development of Selective mGlu5 Negative Allosteric Modulators for CNS Disorders

Based on the SAR of regioisomeric aryl naphthyridines, 2-ethyl-1,6-naphthyridine is a strategically sound choice for initiating a medicinal chemistry program aimed at discovering novel mGlu5 receptor antagonists [1]. Its 2-alkyl substitution pattern aligns with the structural requirements for potent activity, making it a superior starting scaffold for fragment-based drug discovery or lead optimization compared to unsubstituted or differently substituted 1,6-naphthyridines. Researchers focused on developing therapeutics for Fragile X syndrome, Parkinson's disease, or gastroesophageal reflux disease (GERD) would benefit from this compound's structural features.

Synthesis of Novel c-Met or SYK Kinase Inhibitors for Oncology

The ethyl group on 2-ethyl-1,6-naphthyridine provides a crucial synthetic handle for the construction of potent kinase inhibitors, as evidenced by SAR studies of c-Met and SYK inhibitors [2][3]. This compound can serve as a core building block to be elaborated into more complex structures. Its use can streamline the synthesis of targeted libraries designed to explore the chemical space around hydrophobic back pockets and solvent-exposed regions of kinase active sites. This makes it a valuable starting material for oncology researchers developing next-generation targeted therapies.

Scaffold for Phosphodiesterase 10A (PDE10A) Inhibitor Optimization

1,6-Naphthyridine-based compounds have been identified as potent PDE10A inhibitors, with structure-based modifications serving to improve potency and selectivity [4]. 2-Ethyl-1,6-naphthyridine offers a unique starting point for this optimization process. Its 2-ethyl group can be viewed as a key substituent for modulating interactions within the PDE10A binding pocket. Researchers aiming to improve the drug-like properties of PDE10A inhibitors for the treatment of schizophrenia or Huntington's disease would find this scaffold valuable for exploring new IP (intellectual property) space distinct from previously disclosed 1,6-naphthyridine PDE10A inhibitors.

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